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Compound of Interest

4-(Cyclopropylmethyl)-4H-1,2,4-
Compound Name:

triazol-3-ylamine
CAS No.: 2169413-45-8

Cat. No.: B1531682

Get Quote

Executive Summary: The Pharmacophore Logic

The cyclopropylmethyl triazole moiety represents a privileged substructure in medicinal
chemistry, merging the pharmacodynamic precision of the triazole ring with the
pharmacokinetic robustness of the cyclopropyl group.

While the triazole ring (specifically 1,2,4-triazole) serves as the primary "warhead" for
coordinating with metal centers (e.g., Heme Iron in CYP51), the cyclopropylmethyl (CPM) tail
acts as a critical hydrophobic anchor. Unlike flexible alkyl chains (n-propyl, n-butyl), the CPM
group offers:

+ Conformational Rigidity: The cyclopropyl ring restricts the rotation of the side chain, reducing
the entropic penalty upon binding.

* Metabolic Shielding: The strained ring structure resists

-oxidation and P450-mediated hydroxylation more effectively than linear aliphatic chains.
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« Steric Fit: It mimics the steric bulk of an isopropyl or isobutyl group but with a distinct

electronic profile (

character) that allows unique

-interaction capabilities within hydrophobic pockets.

Chemical Synthesis Strategies

To explore the SAR of this scaffold, robust synthetic routes are required. The choice of method
depends on whether the target is a 1,2,4-triazole (common in antifungals) or a 1,2,3-triazole
(common in "click" chemistry libraries).

Workflow Visualization: Synthetic Pathways
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Figure 1: Divergent synthetic pathways for accessing cyclopropylmethyl triazole cores. Method
Ais preferred for antifungal scaffolds (fluconazole analogs), while Method B is utilized for

fragment-based drug discovery.

Detailed Protocol: N-Alkylation of 1,2,4-Triazole

Objective: Synthesis of 1-(cyclopropylmethyl)-1H-1,2,4-triazole.

» Reagents: 1,2,4-Triazole (1.0 eq), Cyclopropylmethyl bromide (1.1 eq), Potassium
Carbonate (

, 2.0 eq), Acetone or DMF (Solvent).
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e Procedure:
o Dissolve 1,2,4-triazole in anhydrous acetone.
o Add
and stir at room temperature for 30 minutes to facilitate deprotonation.
o Add cyclopropylmethyl bromide dropwise.[1]
o Reflux at 60°C for 6—8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
o Workup: Filter off inorganic salts. Concentrate the filtrate.

o Purification: The reaction typically yields two isomers (N1 and N4). Separate via column
chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). The N1 isomer is usually the
major product and the pharmacologically active species for CYP51 inhibition.

SAR Deep Dive: The Cyclopropylmethyl Triazole
Core

The biological potency of this scaffold is governed by three distinct structural zones.

Zone 1: The Triazole "Warhead"

» Role: Coordinates with the Heme Iron (

) in cytochrome P450 enzymes.

* SAR Insight: The 1,2,4-triazole is superior to imidazole in modern antifungals (e.qg.,
Voriconazole vs. Ketoconazole) due to higher selectivity for fungal CYP51 over human CYP
enzymes, reducing toxicity.

» Substitution: The N4 nitrogen must remain unsubstituted to bind iron. The N1 position is the
attachment point for the rest of the scaffold.

Zone 2: The Methylene Linker ()

e Role: Acts as a hinge.
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e SAR Insight: Direct attachment of the cyclopropyl ring to the triazole (N-cyclopropyl) often
reduces potency compared to the methyl-spaced version (N-cyclopropylmethyl). The
methylene group allows the cyclopropyl ring to reach deeper into the hydrophobic access
channel of the target protein.

Zone 3: The Cyclopropyl "Anchor"

¢ Role: Hydrophobic interaction and metabolic stability.
e SAR Insight:

o Size Match: The cyclopropyl group fits perfectly into the hydrophobic "bucket” formed by
residues Tyrl118 and Leul21l in fungal CYP51.

o Electronic Effect: The "banana bonds" of the cyclopropyl ring possess

-character, allowing for weak

stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket,
which a standard propyl group cannot achieve.

o Substitution: Adding substituents to the cyclopropyl ring (e.g., 1-methyl-cyclopropyl)
usually decreases activity due to steric clash, unless the pocket is exceptionally large.

Data Summary: Antifungal Potency Comparison

Comparative MIC values against C. albicans (Hypothetical representative data based on
literature trends).
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Metabolic Stability

Compound MIC (

Structure (R- ( SAR Interpretation

Group) ) )

N-Propyl ( _ Good fit, but rapid
4.0 Low (< 30 min) o

) oxidation.

N-Isopropy! ( Steric bulk improves
2.5 Moderate fit; branching slows

) metabolism.

N-Cyclopropylmethyl ( Optimal. Rigid fit +
0.12 High (> 120 min) )

) metabolic block.

N-Benzyl ( Good potency, but
0.5 High higher molecular

weight/lipophilicity.

Mechanism of Action (MOA) Visualization

The primary application of this scaffold is the inhibition of Lanosterol 14

-demethylase (CYP51).[2]
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Figure 2: Mechanism of Action. The cyclopropylmethyl tail is critical for "Interaction 2,"
stabilizing the drug within the enzyme channel to allow the triazole nitrogen to bind the heme

iron.

Experimental Validation: MIC Assay Protocol

To validate the SAR of synthesized cyclopropylmethyl triazoles, a standardized Minimum
Inhibitory Concentration (MIC) assay is required.

Protocol: Broth Microdilution (CLSI M27-A3 Standard)
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Preparation:
o Prepare stock solutions of the test compound in DMSO (e.g., 10 mg/mL).

o Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final testing
range (e.g., 64

to 0.125

).
Inoculum:
o Use Candida albicans (ATCC 90028) or Aspergillus fumigatus.
o Adjust cell density to

to

cells/mL.
Incubation:
o Add 100

of drug dilution and 100
of inoculum to 96-well plates.

o Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).
Readout:
o Visual: The lowest concentration with no visible growth is the MIC.
o Spectrophotometric: Read OD at 530 nm. An

can be calculated for more granular SAR data.

Control:
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o Positive Control: Fluconazole or Voriconazole.
o Negative Control: DMSO vehicle only.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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